

# CAS number 89-57-6 synthesis and characterization

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid

**CAS No.:** 4995-99-7

**Cat. No.:** B14010492

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Title: Synthesis, Characterization, and Formulation Strategies for 5-Aminosalicylic Acid (CAS 89-57-6): A Comprehensive Technical Guide

## Executive Summary

5-Aminosalicylic acid (5-ASA), universally known by its generic name Mesalamine, is a critical active pharmaceutical ingredient (API) widely utilized in the management of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease[1]. As an inhibitor of NF-κB and prostaglandin dehydrogenase (PGDH), it mitigates intestinal mucosal inflammation by suppressing the synthesis of inflammatory prostaglandins and leukotrienes[2].

Beyond its clinical utility, the molecule's unique structure—featuring amino, hydroxyl, and carboxyl reactive groups on a single benzene ring—makes it a versatile building block in the synthesis of reactive dyes and complex polymeric prodrugs[2][3]. This whitepaper provides a rigorous, causality-driven breakdown of the synthetic pathways, isolation methodologies, and analytical characterization of CAS 89-57-6.

## Physicochemical Profile

Understanding the physicochemical properties of 5-ASA is fundamental to both its synthesis and downstream formulation. The molecule is amphoteric, meaning its solubility and reactivity are highly pH-dependent, a characteristic that dictates the parameters of its isolation during synthesis.

Property	Value / Description
CAS Number	89-57-6[4]
Chemical Name	5-Amino-2-hydroxybenzoic acid; Mesalamine[4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> [5][4]
Molecular Weight	153.14 g/mol [5][6]
Appearance	White to off-white, grayish, or light brown crystalline powder[4][7]
Solubility	Soluble in acidic and alkaline aqueous solutions; slightly soluble in neutral water and cold ethanol[4].

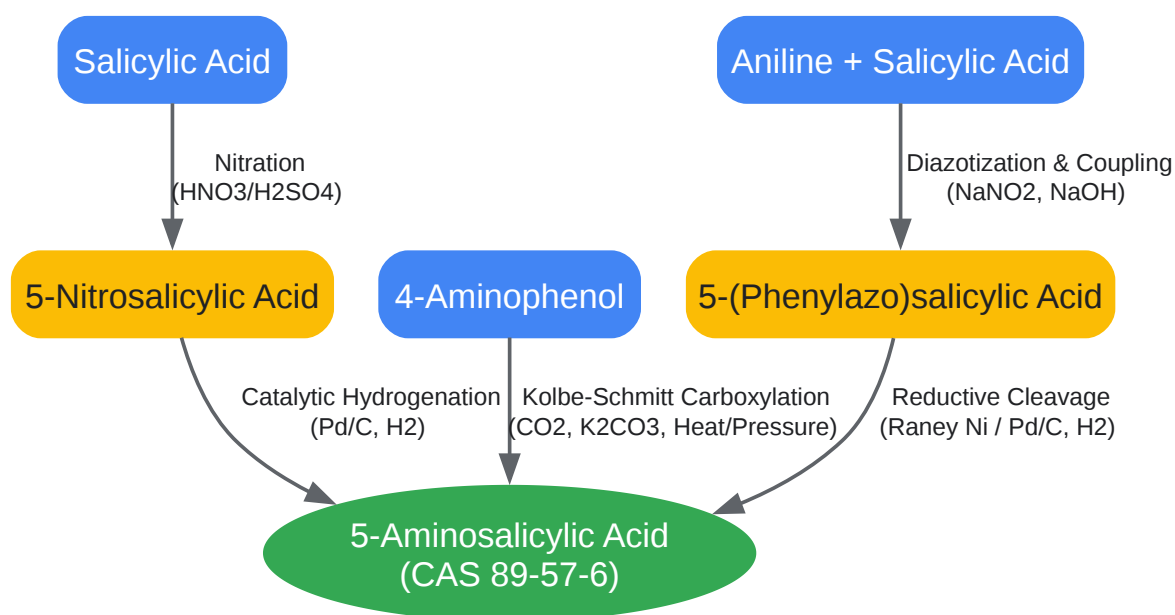
## Core Synthetic Strategies

The industrial and laboratory-scale synthesis of 5-ASA relies on three primary pathways. The selection of a specific route depends on the required scale, purity constraints, and the acceptable environmental footprint.

- **Route A: Nitration & Catalytic Hydrogenation:** This classic two-step process involves the nitration of salicylic acid to form 5-nitrosalicylic acid, followed by reduction using Palladium on Carbon (Pd/C) or Raney Nickel[2][8]. The primary challenge here is regioselectivity, as the 3-nitro isomer can form as an impurity, necessitating careful temperature control during nitration[8].
- **Route B: Azo-Coupling & Reductive Cleavage:** Highly favored in industrial settings, this method avoids the isomer separation issues of nitration. Aniline is diazotized and coupled with salicylic acid to form 5-(phenylazo)salicylic acid. Subsequent reductive cleavage yields

5-ASA and aniline, the latter of which can be recycled[1][8]. This is often executed as a highly efficient one-pot catalytic process[1].

- Route C: Kolbe-Schmitt Carboxylation: A direct route involving the carboxylation of 4-aminophenol using CO<sub>2</sub> and a base (e.g., K<sub>2</sub>CO<sub>3</sub>) under high pressure and temperature (or supercritical CO<sub>2</sub> conditions)[3][8]. While atom-economical, it requires specialized high-pressure reactor infrastructure[3][9].



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Major synthetic pathways for 5-Aminosalicylic Acid (CAS 89-57-6).

## Experimental Methodology: Route A (Nitration & Reduction)

The following protocol details the catalytic hydrogenation of 5-nitrosalicylic acid.

**Scientific Rationale (Causality):** Because 5-ASA is amphoteric, it remains soluble in both highly acidic (protonated amine) and highly basic (deprotonated carboxyl/hydroxyl) environments. Isolation requires precise pH adjustment to its isoelectric point (pH ~3.0 - 4.5), where the zwitterionic form precipitates out of solution[8].

### Step-by-Step Protocol:

- **Reaction Setup:** Dissolve purified 5-nitrosalicylic acid (e.g., 68.0 g) in 680 mL of methanol in a high-pressure hydrogenation reactor[8].
- **Basification:** Add 25.0 g of a 20% Na<sub>2</sub>CO<sub>3</sub> solution to the mixture. **Causality:** Converting the acid to its sodium salt increases solubility in the methanolic aqueous system and prevents catalyst poisoning that can occur in highly acidic media[2][8].
- **Catalyst Addition:** Carefully add 6.8 g of 5% or 10% Pd/C catalyst. **Self-Validation/Safety:** Purge the reactor with inert nitrogen gas three times before introducing hydrogen to prevent combustion of the methanolic solvent.
- **Hydrogenation:** Pressurize the reactor with H<sub>2</sub> (typically 0.5 - 1.5 MPa) and heat to 30°C–50°C[2]. Maintain vigorous stirring. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes (approx. 48 hours for lab scale)[8].
- **Catalyst Filtration:** Adjust the reaction mass pH to ~10.0 using 20% Na<sub>2</sub>CO<sub>3</sub> to ensure the synthesized 5-ASA is fully dissolved as a soluble salt[8]. Filter the mixture through a Celite pad to remove the spent Pd/C catalyst.
- **Isoelectric Precipitation:** Slowly acidify the clear filtrate using 10% dilute hydrochloric acid (or sulfuric acid) under continuous stirring until the pH reaches exactly 3.0 to 4.5[8]. **Causality:** This forces the 5-ASA into its zwitterionic state, causing rapid crystallization.
- **Isolation:** Cool the slurry to 5°C to maximize yield, filter the grayish-white crystals, wash with cold distilled water, and dry under vacuum[3][8].

## Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized 5-ASA, spectroscopic validation is mandatory.

### Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis of 5-ASA reveals distinct bands corresponding to its three functional groups. The absence of the strong nitro group asymmetric stretch (typically around  $1530\text{ cm}^{-1}$ ) confirms the successful reduction of the precursor[3][10].

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment	Diagnostic Significance
3500 – 3200	N-H and O-H stretching	Confirms the presence of the newly formed primary amine and the phenolic hydroxyl group[3].
1650 – 1450	C=C (aromatic) & C=O stretching	Indicates the integrity of the benzene ring and the carboxylic acid carbonyl[3][11].
1320 – 1280	O-H bending	Confirms the phenolic hydroxyl group on the benzene ring[3].

### Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

$^1\text{H}$  NMR (typically run in  $\text{DMSO-d}_6$  at 400 MHz) is used to verify the substitution pattern on the aromatic ring. The protons of the -OH, -NH<sub>2</sub>, and -COOH groups often undergo rapid exchange with trace water in the solvent, meaning they may appear as broad singlets or be entirely absent from the spectrum[3].

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
6.66 – 6.68	Doublet (d)	1H	Aromatic proton (Ar-H)[3]
6.83 – 6.86	Doublet of doublets (dd)	1H	Aromatic proton (Ar-H)[3]
7.12 – 7.13	Doublet (d)	1H	Aromatic proton (Ar-H) adjacent to substituents[3][11]

## Formulation & Drug Delivery Insights

While 5-ASA is highly effective for colonic inflammation, administering the free acid orally is therapeutically inefficient. Free 5-ASA is almost completely and rapidly absorbed in the proximal small intestine, preventing the drug from reaching the colon where it is needed[11].

To bypass upper gastrointestinal absorption, formulation scientists employ two primary strategies:

- **Polymer Coatings:** Encapsulating 5-ASA in pH-dependent polymers (e.g., ethyl cellulose) that only dissolve in the alkaline environment of the terminal ileum and colon[7].
- **Prodrug Synthesis:** Covalently linking 5-ASA to a carrier molecule via an azo bond or amide linkage. Examples include Sulfasalazine (an azo prodrug) and novel synthesized mutual prodrugs like 5-aminosalicylic acid-alanine (5-ASA-ALA) or 5-ASA-butyrate[12][7][11]. These prodrugs remain stable in the stomach and small intestine but are enzymatically cleaved by the azoreductases or amidases of the colonic microbiome, releasing active 5-ASA directly at the site of inflammation[12][11].

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- To cite this document: BenchChem. [CAS number 89-57-6 synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14010492/docs#cas-number-89-57-6-synthesis-and-characterization\]](https://www.benchchem.com/product/b14010492/docs#cas-number-89-57-6-synthesis-and-characterization)

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